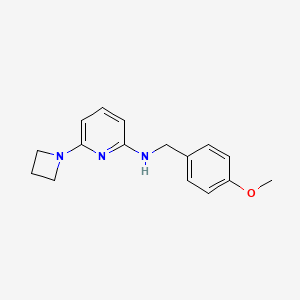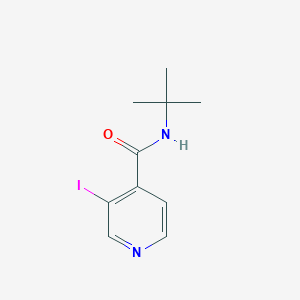![molecular formula C10H13NS B13894759 4-Isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole](/img/structure/B13894759.png)
4-Isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole is a heterocyclic compound that features a fused ring system combining a thiophene and a pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole can be achieved through several methods. One common approach involves the Gewald reaction, which is a one-pot procedure involving the condensation of ketones with active nitriles such as cyanoacetic esters and sulfur in the presence of an aliphatic amine like morpholine . Another method is the Thorpe-Ziegler cyclization, where a nitrile undergoes ring closure by intramolecular addition of a deprotonated methylene group onto the cyano group, followed by a 1,3-H shift .
Industrial Production Methods: Industrial production of this compound typically involves bulk custom synthesis, where the compound is synthesized in large quantities under controlled conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and halogenating agents for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
4-Isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole has been introduced into a range of biologically active compounds. These include protein tyrosine phosphatases and CCK antagonists, as well as inhibitors of glycogen phosphorylase, cyclooxygenase, lipoxygenase, and MCP-1 . Additionally, the thienopyrrole ring system has been incorporated into bioisosteric analogs of the serotonin agonist N,N-dimethyltryptamine and has been utilized as an isosteric replacement for tryptophan in the physico-chemical profiling of modified peptides .
Wirkmechanismus
The mechanism of action of 4-Isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and the molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include other thienopyrroles and indole derivatives. These compounds share structural similarities and often exhibit comparable biological activities .
Uniqueness: What sets 4-Isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole apart is its unique combination of a thiophene and a pyrrole ring, which imparts distinct chemical and biological properties. This fusion makes it a valuable scaffold for designing novel compounds with potential therapeutic applications .
Eigenschaften
Molekularformel |
C10H13NS |
|---|---|
Molekulargewicht |
179.28 g/mol |
IUPAC-Name |
3-methyl-4-propan-2-yl-6H-thieno[2,3-b]pyrrole |
InChI |
InChI=1S/C10H13NS/c1-6(2)8-4-11-10-9(8)7(3)5-12-10/h4-6,11H,1-3H3 |
InChI-Schlüssel |
OZGWJXPDTOAWKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC2=C1C(=CN2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Piperazin-1-YL)-2-[4-(propan-2-YL)phenyl]acetonitrile](/img/structure/B13894676.png)


![2-{Bicyclo[2.2.2]octan-1-yl}ethan-1-ol](/img/structure/B13894693.png)
![Tert-butyl 4-[5-(1-methoxycarbonyl-2-methyl-propyl)isoxazol-3-yl]piperazine-1-carboxylate](/img/structure/B13894699.png)

![ethyl N-[2-amino-4-[(4-methylsulfanylphenyl)methoxy]phenyl]carbamate](/img/structure/B13894717.png)
![[2-[11-Hydroxy-13-(hydroxymethyl)-10-methyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13894725.png)



![N-[3-(dibenzylamino)-1-bicyclo[1.1.1]pentanyl]-N-methyl-methanesulfonamide](/img/structure/B13894747.png)

![2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexan-1-one](/img/structure/B13894764.png)
